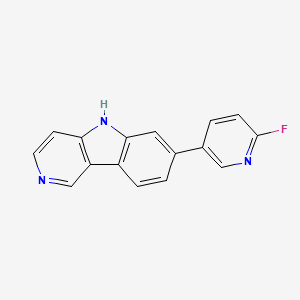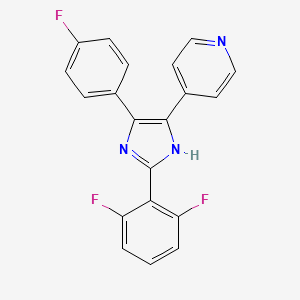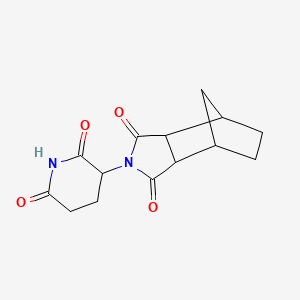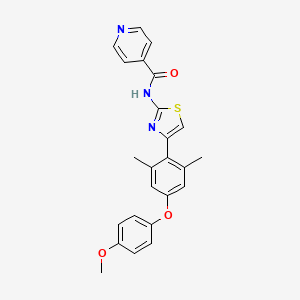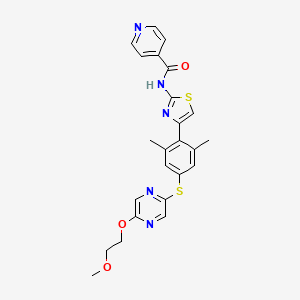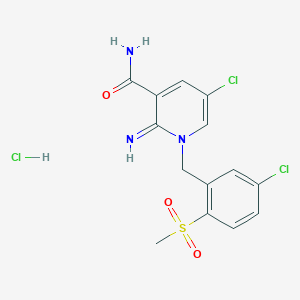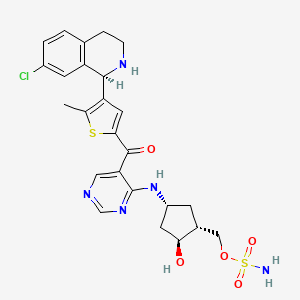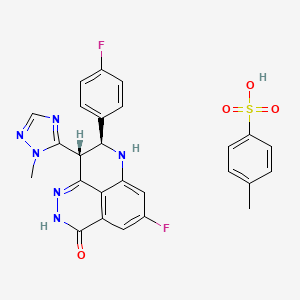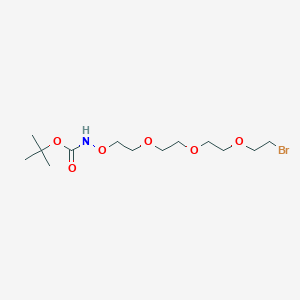
t-Boc-Aminooxy-PEG3-bromide
Descripción general
Descripción
t-Boc-Aminooxy-PEG3-bromide: is a chemical compound that serves as a crosslinker, containing a t-Boc-Aminooxy group and a bromide group. The t-Boc-Aminooxy group is protected and can be deprotected under mild acidic conditions. The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions .
Mecanismo De Acción
Target of Action
t-Boc-Aminooxy-PEG3-bromide is a crosslinker . It contains a t-Boc-Aminooxy group and a bromide group . The primary targets of this compound are molecules that can undergo nucleophilic substitution reactions .
Mode of Action
The bromide (Br) group in this compound is a very good leaving group for nucleophilic substitution reactions . This means that the bromide group can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. The t-Boc-aminooxy group can be deprotected under mild acidic conditions , which means it can be removed to expose the aminooxy group. This allows the aminooxy group to participate in further reactions.
Pharmacokinetics
The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially influence its absorption and distribution in the body.
Action Environment
The action of this compound can be influenced by environmental factors such as pH, as the deprotection of the t-Boc-aminooxy group occurs under mild acidic conditions . Additionally, the solubility of the compound in aqueous media suggests that it may be more effective in environments with a certain water content .
Análisis Bioquímico
Biochemical Properties
t-Boc-Aminooxy-PEG3-bromide is involved in biochemical reactions as a crosslinker . The t-Boc-aminooxy group can be deprotected under mild acidic conditions to reveal the aminooxy group . This group can then interact with aldehydes to form oxime bonds . The bromide (Br) group is a very good leaving group for nucleophilic substitution reactions .
Cellular Effects
Its hydrophilic PEG spacer increases solubility in aqueous media , which could potentially influence cell function by facilitating the transport and distribution of the compound within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a crosslinker . The t-Boc-aminooxy group can be deprotected under mild acidic conditions to reveal the aminooxy group . This group can then interact with aldehydes to form oxime bonds . The bromide (Br) group is a very good leaving group for nucleophilic substitution reactions .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal storage conditions .
Metabolic Pathways
The compound can participate in nucleophilic substitution reactions due to the presence of the bromide (Br) group .
Transport and Distribution
Its hydrophilic PEG spacer could potentially facilitate its transport and distribution within cells .
Subcellular Localization
Given its properties, it could potentially localize to areas of the cell where nucleophilic substitution reactions occur .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-Aminooxy-PEG3-bromide typically involves the following steps:
Protection of the Aminooxy Group: The aminooxy group is protected with a t-Boc (tert-Butyloxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Attachment of the PEG Spacer: The protected aminooxy group is then linked to a PEG3 (triethylene glycol) spacer.
Introduction of the Bromide Group: Finally, a bromide group is introduced to the compound, making it ready for nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The compound is typically purified using techniques like column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions:
Nucleophilic Substitution: The bromide group in t-Boc-Aminooxy-PEG3-bromide is a very good leaving group, making it suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Deprotection: The t-Boc group can be removed under mild acidic conditions, revealing the free aminooxy group, which can then participate in further chemical reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions often involve solvents like dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF).
Deprotection: Mild acidic conditions, such as using trifluoroacetic acid (TFA), are employed to remove the t-Boc group.
Major Products Formed:
Nucleophilic Substitution: The major products are the substituted compounds where the bromide group is replaced by the nucleophile.
Deprotection: The major product is the free aminooxy compound
Aplicaciones Científicas De Investigación
Chemistry:
Crosslinking Agent: t-Boc-Aminooxy-PEG3-bromide is used as a crosslinking agent in the synthesis of polymers and bioconjugates.
Biology:
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules, such as proteins and peptides, to various surfaces or other biomolecules.
Medicine:
Drug Delivery: The hydrophilic PEG spacer increases solubility in aqueous media, making it useful in drug delivery systems.
Industry:
Comparación Con Compuestos Similares
t-Boc-Aminooxy-PEG2-bromide: Similar structure but with a shorter PEG spacer.
Aminooxy-PEG3-bromide: Lacks the t-Boc protection group.
Boc-Aminooxy-PEG3-bromide: Another variant with slight structural differences.
Uniqueness: t-Boc-Aminooxy-PEG3-bromide is unique due to its combination of a t-Boc-protected aminooxy group and a bromide group, along with a PEG3 spacer. This combination provides high solubility in aqueous media and versatility in chemical reactions, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26BrNO6/c1-13(2,3)21-12(16)15-20-11-10-19-9-8-18-7-6-17-5-4-14/h4-11H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEZLXYPVZNLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26BrNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601170820 | |
| Record name | 1,1-Dimethylethyl 14-bromo-3,6,9,12-tetraoxa-2-azatetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601170820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918132-15-7 | |
| Record name | 1,1-Dimethylethyl 14-bromo-3,6,9,12-tetraoxa-2-azatetradecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918132-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 14-bromo-3,6,9,12-tetraoxa-2-azatetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601170820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


